molecular formula C12H19NO2S B2647955 N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide CAS No. 1396807-79-6

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide

Cat. No.: B2647955
CAS No.: 1396807-79-6
M. Wt: 241.35
InChI Key: RRWMQKVXMPGCJC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide can be achieved through several methods. One common approach involves the condensation reaction between thiophene-3-carboxylic acid and 3-hydroxy-4,4-dimethylpentylamine. This reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to modulate the activity of enzymes and receptors involved in inflammatory responses. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the dimethylpentyl chain enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)10(14)4-6-13-11(15)9-5-7-16-8-9/h5,7-8,10,14H,4,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWMQKVXMPGCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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